molecular formula C8H10N2O B1628935 2,4-Dimethylnicotinamide CAS No. 72692-96-7

2,4-Dimethylnicotinamide

Cat. No.: B1628935
CAS No.: 72692-96-7
M. Wt: 150.18 g/mol
InChI Key: ZZPWTSAVADAPAE-UHFFFAOYSA-N
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Description

2,4-Dimethylnicotinamide is an organic compound belonging to the class of nicotinamides, which are derivatives of nicotinic acid. This compound is characterized by the presence of two methyl groups attached to the second and fourth positions of the pyridine ring. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethylnicotinamide typically involves the reaction of 2,4-dimethylpyridine with an appropriate amide-forming reagent. One common method is the reaction of 2,4-dimethylpyridine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethylnicotinamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the methyl groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products:

    Oxidation: Formation of N-oxides.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nicotinamide derivatives.

Scientific Research Applications

2,4-Dimethylnicotinamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of nicotinamide adenine dinucleotide (NAD), a crucial coenzyme in cellular metabolism.

    Medicine: It has potential therapeutic applications due to its role in NAD metabolism and its effects on cellular processes.

    Industry: It is used in the production of pharmaceuticals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dimethylnicotinamide involves its conversion to nicotinamide adenine dinucleotide (NAD) in biological systems. NAD plays a critical role in redox reactions, serving as a coenzyme for various dehydrogenases and oxidoreductases. It is involved in key metabolic pathways, including glycolysis, the citric acid cycle, and oxidative phosphorylation.

Comparison with Similar Compounds

    Nicotinamide: The parent compound, lacking the methyl groups.

    2-Methylnicotinamide: A derivative with a single methyl group at the second position.

    4-Methylnicotinamide: A derivative with a single methyl group at the fourth position.

Uniqueness: 2,4-Dimethylnicotinamide is unique due to the presence of two methyl groups, which can influence its chemical reactivity and biological activity. The dual methylation can affect its solubility, stability, and interaction with biological targets compared to its mono-methylated or non-methylated counterparts.

Properties

IUPAC Name

2,4-dimethylpyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c1-5-3-4-10-6(2)7(5)8(9)11/h3-4H,1-2H3,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPWTSAVADAPAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)C)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70619981
Record name 2,4-Dimethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72692-96-7
Record name 2,4-Dimethylpyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70619981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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